An In-Depth Technical Guide to 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid: A Core Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid: A Core Scaffold in Modern Medicinal Chemistry
Abstract
The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone pharmacophore in drug discovery.[1][2] Among its numerous derivatives, 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid stands out as a particularly versatile scaffold. Its unique combination of a reactive carboxylic acid handle and a tunable pyridazinone core allows for extensive structural diversification, leading to compounds with a wide array of pharmacological activities. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and critical applications, offering field-proven insights for researchers in medicinal chemistry and drug development.
Core Physicochemical and Structural Properties
3-Oxo-2,3-dihydropyridazine-4-carboxylic acid (IUPAC Name: 6-oxo-1H-pyridazine-5-carboxylic acid) is a solid, crystalline compound whose structure offers multiple points for chemical modification.[3] Its properties are fundamental to its role as a synthetic building block.
Key Property Data
The essential physicochemical properties are summarized below, providing a foundational dataset for experimental design.
| Property | Value | Source |
| IUPAC Name | 6-oxo-1H-pyridazine-5-carboxylic acid | PubChem[3] |
| CAS Number | 54404-06-7 | PubChem[3] |
| Molecular Formula | C₅H₄N₂O₃ | PubChem[3] |
| Molecular Weight | 140.10 g/mol | PubChem[3][4] |
| Monoisotopic Mass | 140.02219199 Da | PubChem[3] |
| SMILES | C1=C(C(=O)NN=C1)C(=O)O | PubChem[3][4] |
| InChIKey | AZNSKHLQNCKBHC-UHFFFAOYSA-N | PubChem[3] |
| XlogP (Predicted) | -0.4 | PubChem[3] |
| GHS Hazard Codes | H302, H315, H319, H335 | PubChem[3] |
Structural and Tautomeric Considerations
A critical feature of the pyridazin-3(2H)-one ring is its ability to exist in lactam-lactim tautomeric forms. This equilibrium influences its reactivity, particularly at the N2 and O3 positions. The lactam form is generally predominant, but the lactim form can be accessed under specific reaction conditions, enabling reactions like O-alkylation.
Caption: Lactam-lactim tautomerism of the pyridazinone ring.
Note: A placeholder image is used for the lactim form as a direct image was not available. The structure features an -OH group at position 3 and a double bond between N2 and C3.
Synthesis and Purification
The synthesis of the 3-oxo-2,3-dihydropyridazine core is typically achieved through a robust and well-established condensation reaction. The general strategy involves the reaction of a γ-ketoacid or a related dicarbonyl equivalent with hydrazine.
General Synthetic Pathway
The most common approach involves the cyclocondensation of diethyl 2-formylmalonate (or a similar precursor) with hydrazine hydrate. This reaction efficiently constructs the heterocyclic ring in good yields.
Caption: General synthetic route to the target compound.
Experimental Protocol: Synthesis of Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate
This protocol describes the formation of the ethyl ester, a common precursor which is then hydrolyzed to the final carboxylic acid.
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Reaction Setup: To a solution of diethyl 2-formylmalonate (1 equivalent) in absolute ethanol (10 mL/mmol), add hydrazine monohydrate (1.1 equivalents) dropwise at room temperature.
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Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Cool the mixture to room temperature and reduce the solvent volume under reduced pressure. The resulting precipitate is the crude ethyl ester.
-
Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. Recrystallization from ethanol can be performed for higher purity.
Protocol: Saponification to the Carboxylic Acid
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Hydrolysis: Suspend the ethyl ester intermediate (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (3-4 equivalents).
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Heating: Heat the mixture to 80-90 °C and stir for 2-3 hours until the solid has completely dissolved and the hydrolysis is complete (monitored by TLC).
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Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.
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Isolation: The white precipitate of 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid is collected by filtration, washed thoroughly with cold water to remove salts, and dried under vacuum.
Chemical Reactivity and Derivatization
The utility of this scaffold stems from its two primary reactive sites: the carboxylic acid group and the pyridazinone ring, particularly the N2-position. This dual reactivity allows for the systematic exploration of chemical space to optimize biological activity.[1][2]
Caption: Key reactive sites and common derivatization pathways.
Reactions at the Carboxylic Acid Group
The carboxylic acid is a versatile handle for introducing a wide range of functional groups, most commonly through amide bond formation.
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Amidation: This is the most prevalent modification in drug discovery programs. Standard peptide coupling reagents like HATU, HOBt/EDC, or converting the acid to an acid chloride followed by reaction with an amine, are highly effective.[5][6] This allows for the introduction of diverse side chains to probe structure-activity relationships (SAR).
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Esterification: Standard Fischer esterification conditions (an alcohol in the presence of a strong acid catalyst) can be used to generate ester derivatives, which can serve as prodrugs or synthetic intermediates.
Reactions at the Pyridazinone Ring
The N2 position of the pyridazinone ring is a nucleophilic site that can be readily functionalized.
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N-Alkylation/Arylation: In the presence of a suitable base (e.g., K₂CO₃, NaH), the N-H proton can be removed, and the resulting anion can react with various electrophiles like alkyl halides or aryl halides (in the case of SₙAr reactions) to yield N-substituted derivatives.[5] This modification is crucial for modulating properties like solubility, cell permeability, and target engagement.
Applications in Medicinal Chemistry and Drug Development
The 3-oxo-2,3-dihydropyridazine scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities.[2] Its structural rigidity and capacity for multiple hydrogen bonding interactions make it an ideal platform for designing potent and selective enzyme inhibitors and receptor modulators.
A Versatile Pharmacophore
Derivatives have been successfully developed as inhibitors for a range of therapeutic targets:
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ITK Inhibitors: Novel derivatives have been designed as selective inhibitors of Interleukin-2-inducible T-cell kinase (ITK), showing potential for application in treating T-cell leukemia.[1][2]
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Xanthine Oxidase (XO) Inhibitors: By modifying the C6 and C4 positions, potent XO inhibitors have been synthesized for the potential treatment of gout and hyperuricemia.[7]
-
Cannabinoid Receptor (CB2) Modulators: N-substituted pyridazinones have yielded high-affinity inverse agonists for the CB2 receptor, which is a target for inflammatory and neuropathic pain conditions.[5]
-
Aryl Hydrocarbon Receptor (AHR) Inhibitors: The scaffold is present in compounds designed to inhibit the AHR signaling pathway, which has implications for cancer treatment and modulating immune responses.[6]
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Anti-inflammatory Agents: The parent compound itself has been noted for potential anti-inflammatory properties, possibly through the inhibition of prostaglandin and nitric oxide production.[4]
Role as a Carboxylic Acid Bioisostere
In drug design, the carboxylic acid group is often responsible for target binding but can lead to poor pharmacokinetic properties like low membrane permeability.[8] The pyridazinone ring system can act as a bioisostere—a group with similar physical or chemical properties that imparts similar biological effects. By incorporating the core scaffold, medicinal chemists can maintain crucial binding interactions while improving the overall drug-like properties of the molecule.[9]
Spectroscopic Characterization Profile
While a full dataset for the parent acid is not publicly available, a characteristic profile can be predicted based on its structure and published data for its derivatives.[5]
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¹H NMR: Expect signals for the two coupled protons on the pyridazine ring (C5-H and C6-H), a broad singlet for the N-H proton (typically downfield), and a very broad singlet for the carboxylic acid O-H proton (often >10 ppm and may exchange with D₂O).
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¹³C NMR: Key signals would include two carbonyl carbons (one for the acid and one for the pyridazinone amide), and four sp² carbons corresponding to the heterocyclic ring.
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IR Spectroscopy: Look for characteristic strong C=O stretching bands (around 1650-1720 cm⁻¹), a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), and an N-H stretching band (around 3200-3400 cm⁻¹).
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Mass Spectrometry: The monoisotopic mass is 140.022 Da.[3] In electrospray ionization (ESI), one would expect to observe the [M+H]⁺ ion at m/z 141.029 and the [M-H]⁻ ion at m/z 139.015.[10]
Safety and Handling
According to the Globally Harmonized System (GHS) classification, 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid presents the following hazards:[3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of dust.
Conclusion
3-Oxo-2,3-dihydropyridazine-4-carboxylic acid is more than just a simple heterocyclic compound; it is a powerful and enabling tool in the arsenal of the medicinal chemist. Its straightforward synthesis, predictable reactivity at key functionalization points, and the proven success of its derivatives against a host of biological targets underscore its importance. As the demand for novel therapeutics continues to grow, this scaffold is poised to remain a central building block in the design and development of the next generation of medicines.
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Title: Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors Source: RSC Publishing URL: [Link]
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